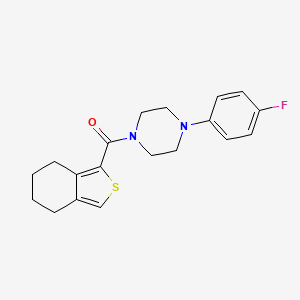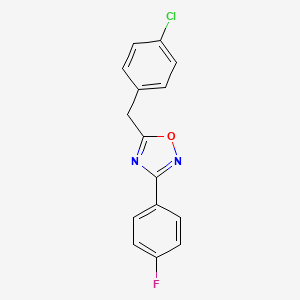![molecular formula C16H24N2O5S B5366977 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide](/img/structure/B5366977.png)
3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide, commonly known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
MS-275 is a class I 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide inhibitor that selectively targets 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide1, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide2, and 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide3. 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides by MS-275 leads to the accumulation of acetylated histones and other proteins, which in turn leads to changes in gene expression. This can result in the induction of cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
MS-275 has been shown to have various biochemical and physiological effects. In cancer cells, MS-275 induces cell cycle arrest, apoptosis, and differentiation, leading to the inhibition of tumor growth. MS-275 has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. In addition, MS-275 has been shown to have anti-inflammatory effects and to modulate immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MS-275 has several advantages as a research tool. It is a potent and selective 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide inhibitor that can be used to study the role of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides in gene expression and disease. MS-275 has also been extensively studied in preclinical models of cancer, making it a valuable tool for cancer research. However, MS-275 has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, MS-275 has been shown to have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on MS-275. One area of interest is the development of more potent and selective 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide inhibitors. Another area of interest is the identification of biomarkers that can predict response to this compound inhibitors, which can improve patient selection for clinical trials. Additionally, there is interest in studying the combination of this compound inhibitors with other therapies, such as immune checkpoint inhibitors and targeted therapies, to improve treatment outcomes. Finally, there is interest in studying the role of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides in other diseases, such as neurodegenerative diseases and inflammatory diseases.
Métodos De Síntesis
MS-275 can be synthesized using various methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with N,N-dimethylpropanamide in the presence of a base, followed by reduction of the resulting nitro compound with a reducing agent such as iron powder. Alternatively, MS-275 can be synthesized by reacting 2-methoxy-5-nitrobenzenesulfonamide with N,N-dimethylpropanamide in the presence of a base, followed by reduction with a reducing agent.
Aplicaciones Científicas De Investigación
MS-275 has been extensively studied for its potential therapeutic applications in cancer. 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides play a crucial role in regulating gene expression, and their dysregulation has been implicated in various cancers. MS-275 inhibits 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides, leading to the accumulation of acetylated histones and other proteins, which in turn leads to changes in gene expression. This can result in the induction of cell cycle arrest, apoptosis, and differentiation, which are important processes in cancer treatment.
Propiedades
IUPAC Name |
3-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-17(2)16(19)7-4-13-12-14(5-6-15(13)22-3)24(20,21)18-8-10-23-11-9-18/h5-6,12H,4,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJIEBJAGBKOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(benzyloxy)phenyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5366902.png)
![N-(2,3-dimethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5366903.png)

![8-(3-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5366911.png)

![3-(3-bromophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5366920.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-pyridazinylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5366938.png)
![2-(2-furyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[1,5-a]quinazoline](/img/structure/B5366943.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366944.png)
![N-(2-furylmethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5366950.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5366969.png)
![4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5366980.png)
![5-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5366992.png)